
P(1),P(2)-bis(5'-adenosyl) triphosphate
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Descripción general
Descripción
P(1),P(2)-bis(5'-adenosyl) triphosphate is a diadenosyl triphosphate having the two 5'-adenosyl residues attached at the P(1)- and P(2)-positions.
Aplicaciones Científicas De Investigación
Biological Functions
The biological activity of P(1),P(2)-bis(5'-adenosyl) triphosphate includes:
- Apoptosis Induction : It interacts with proteins such as the fragile histidine triad protein, influencing apoptosis pathways without requiring catalytic activity.
- Cellular Signaling : The compound is involved in various signaling pathways that regulate cellular functions, including energy metabolism and cell proliferation.
Scientific Research Applications
This compound serves as a valuable research tool in several areas:
- Nucleotide Metabolism Studies : It is used to investigate the metabolism of nucleotides and their role in cellular processes.
- Protein Interaction Studies : The compound binds to various proteins involved in nucleotide metabolism and cellular signaling, providing insights into molecular interactions.
- Drug Development : Understanding its interactions can lead to the development of novel therapeutic agents targeting specific pathways involved in diseases such as cancer.
Apoptosis and Cancer Research
A study demonstrated that this compound can induce apoptosis in cancer cells by interacting with specific proteins. This interaction was shown to be critical for mediating cellular responses to stress and damage, highlighting its potential as a therapeutic target in cancer treatment .
Enzyme Activity Regulation
Research has shown that bis(5'-adenosyl)-triphosphatase, an enzyme that hydrolyzes P(1),P(3)-bis(5'-adenosyl) triphosphate to produce ADP and AMP, plays a role in purine metabolism and may be implicated in the development of lung cancers . Understanding this enzyme's activity can provide insights into metabolic pathways that are altered in cancerous cells.
Comparative Analysis with Related Compounds
The following table compares this compound with other similar compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
P(1),P(3)-bis(5'-adenosyl) triphosphate | Contains two adenosine residues linked at P1 and P3 positions | Different phosphodiester linkage affecting activity |
Adenosine Triphosphate | A single adenosine linked to three phosphate groups | Primary energy currency in cells |
Diadenosine Triphosphate | Two adenosines linked by a single phosphate group | Functions primarily as a signaling molecule |
This table illustrates the unique structural characteristics of this compound, particularly its distinct phosphodiester linkage which influences its biological functions and interactions within cellular systems.
Q & A
Basic Research Questions
Q. What is the structural characterization of Ap3A, and how is it identified in biological samples?
Ap3A is a dinucleoside triphosphate with the formula C₂₀H₂₇N₁₀O₁₆P₃ (molecular weight: 756.41 g/mol). Its structure consists of two adenosine moieties linked by a triphosphate bridge between the 5'-hydroxyl groups. Identification in biological samples typically employs techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to separate Ap3A from similar dinucleotides (e.g., Ap4A, ATP). Structural confirmation is achieved via UV spectroscopy (λmax ~259 nm) and mass spectrometry (exact mass: 756.0819) .
Q. Which enzymatic assays are used to detect and quantify Ap3A hydrolysis?
The hydrolysis of Ap3A into AMP and ADP is catalyzed by bis(5'-adenosyl)-triphosphatase (EC 3.6.1.29) . A standard assay involves:
- Substrate : 12 µM Ap3A (Km ≈ 12 µM in E. coli enzymes).
- Cofactors : Strict Mg²⁺ dependency (no activity with Mn²⁺, Ca²⁺, or Co²⁺).
- Detection : Quantify ADP/AMP using spectrophotometric methods (e.g., coupled enzyme systems with pyruvate kinase/lactate dehydrogenase) or radiolabeled [³H]ATP to trace reaction products .
Q. What are the recommended storage conditions for Ap3A to ensure stability?
Ap3A should be stored ≤-20°C in a dry, ventilated environment to prevent hydrolysis. Avoid exposure to high temperatures, radiation, or reactive chemicals. While specific data for Ap3A are limited, protocols for analogous nucleotides (e.g., ATP) recommend lyophilization for long-term stability .
Advanced Research Questions
Q. How does the Mg²⁺ dependency of bacterial bis(5'-adenosyl)-triphosphatase influence kinetic studies?
The strict Mg²⁺ requirement (no substitution by Mn²⁺, Ca²⁺, etc.) necessitates careful control of free Mg²⁺ concentrations to avoid confounding results. For E. coli enzymes, activity peaks at pH 8.2–8.5 , and Mg²⁺ concentrations must exceed substrate levels to prevent inhibition. Pre-treatment of buffers with chelating resins (e.g., Chelex) removes contaminating divalent cations .
Q. What methodological challenges arise when distinguishing Ap3A hydrolase activity from other dinucleoside polyphosphate hydrolases?
Ap3A hydrolases (EC 3.6.1.29) are often confused with Ap4A hydrolases (EC 3.6.1.17) due to overlapping substrate specificities. Key distinctions include:
- Substrate selectivity : Ap3A hydrolases do not hydrolyze Ap4A, ATP, or NAD⁺.
- Cofactor requirements : Ap4A hydrolases may require Mn²⁺, unlike Mg²⁺-dependent Ap3A enzymes.
- Inhibition profiles : Zn²⁺ inhibits mammalian Ap3A hydrolases but not bacterial variants .
Q. How can conflicting data on FHIT’s role in apoptosis versus cell proliferation be resolved experimentally?
The FHIT protein hydrolyzes Ap3A and exhibits dual roles: tumor suppression via apoptosis and promotion of replication stress. To resolve contradictions:
- Use phosphorylation-deficient mutants (e.g., Y114F) to decouple enzymatic activity from signaling.
- Perform transcriptomic profiling (RNA-seq) in FHIT-knockout models to identify downstream targets like CCND1 (cyclin D1) or BIRC5 (survivin).
- Validate findings in in vivo models (e.g., gastric cancer xenografts) with correlative survival analyses .
Q. What are the optimal conditions for in vitro synthesis of Ap3A using acetyl-CoA synthetase?
Ap3A synthesis via yeast acetyl-CoA synthetase requires:
- Substrates : 3 mM ATP and 5 mM tripolyphosphate (P3).
- pH : Optimal activity at pH 6.0–6.5 (MES-KOH buffer).
- Kinetics : Km for ATP = 0.16 mM; Km for P3 = 4.7 mM.
- Detection : Use HPLC with UV detection (retention time comparison to standards) .
Q. How do post-translational modifications of FHIT affect its enzymatic activity on Ap3A?
Phosphorylation of FHIT at tyrosine 114 (Y114) by Src kinases enhances its pro-apoptotic function but does not directly alter Ap3A hydrolase activity. Experimental approaches include:
- Phosphomimetic mutants (Y114E) to study conformational changes.
- Isothermal titration calorimetry (ITC) to measure substrate binding affinity in phosphorylated vs. wild-type FHIT .
Q. What analytical techniques resolve Ap3A from similar dinucleotides in complex mixtures?
- HPLC with ion-pair chromatography : Use C18 columns and tetrabutylammonium acetate buffers for high-resolution separation.
- Capillary electrophoresis (CE) : Optimize buffer pH (8.5–9.0) and voltage gradients to distinguish Ap3A from Ap4A/ATP.
- MALDI-TOF MS : Provides accurate mass confirmation in cell lysates .
Propiedades
Fórmula molecular |
C20H27N10O16P3 |
---|---|
Peso molecular |
756.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-48(38,39)46-49(40,45-47(35,36)37)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,38,39)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t7-,8-,11-,12-,13-,14-,19-,20-,49?/m1/s1 |
Clave InChI |
ARWCWVFBZSAGRB-UWWQKWQGSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)O)O)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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